Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate
Overview
Description
Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
3-Amino-5-tert-butylpyrazole: A closely related compound with similar structural features.
Tert-butyl carbamate: Another related compound used in similar synthetic applications.
1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl: An intermediate in the synthesis of more complex pyrazole derivatives.
Uniqueness: Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate is unique due to its specific functional groups and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₁₅N₃O₂, is primarily studied for its interactions with biological targets, including enzymes and receptors, which may lead to various therapeutic applications.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-amino-1H-pyrazole. Common methods include using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures. The compound can undergo various reactions, including oxidation and reduction, making it a versatile building block in synthetic chemistry.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit or activate certain enzymes or receptors, leading to diverse biological effects. For instance, its structural features allow it to act as a pharmacological ligand with potential antimicrobial and anticancer properties .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound and related compounds. For example, derivatives containing pyrazole rings have shown significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. These findings suggest that the compound could serve as a lead for developing new antifungal agents .
Anticancer Potential
The compound's anticancer properties are also under investigation. It has been noted that pyrazole derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The exact pathways are still being elucidated, but preliminary data indicate that this compound may play a role in targeting cancerous cells effectively .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of pyrazole derivatives, including this compound. For instance:
- Study on Antifungal Activity : A study synthesized new azo-pyrazole derivatives and tested their antifungal efficacy against certified strains. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that modifications to the pyrazole structure could enhance biological activity .
- Antitumor Activity Evaluation : Another research effort involved evaluating various pyrazole derivatives for their anticancer properties. Compounds were screened against multiple cancer cell lines, revealing promising results for those containing the pyrazole moiety .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Biological Activity | Structural Features |
---|---|---|
3-Amino-5-tert-butylpyrazole | Antimicrobial | Similar pyrazole core |
Tert-butyl carbamate | Intermediate in synthesis | Carbamate group |
1-Methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-yl | Anticancer | More complex structure |
This table illustrates how this compound stands out due to its specific functional groups and potential versatility in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1H-pyrazol-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)10-6-4-5(9)11-12-6/h4H,1-3H3,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSIFSGQDRRKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.